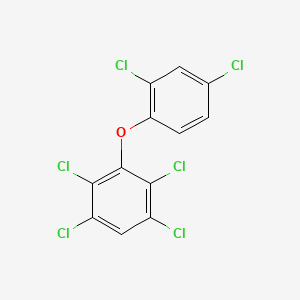![molecular formula C17H26O2SSi B14303981 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one CAS No. 112699-40-8](/img/structure/B14303981.png)
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group attached to a cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one typically involves multiple steps, starting with the preparation of the cyclopentanone ringSpecific reaction conditions, such as the use of bases, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
化学反応の分析
Types of Reactions
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
科学的研究の応用
3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying their interactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one involves its interaction with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group, temporarily masking reactive sites during chemical synthesis. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions are mediated through specific pathways, depending on the context of the reaction .
類似化合物との比較
Similar Compounds
3-[Methoxy(phenylsulfanyl)methyl]-2-methylcyclopentan-1-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
3-[Phenylsulfanyl(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the methoxy group, affecting its solubility and reactivity.
3-[Methoxy(trimethylsilyl)methyl]-2-methylcyclopentan-1-one: Lacks the phenylsulfanyl group, altering its redox properties.
Uniqueness
The presence of all three functional groups (methoxy, phenylsulfanyl, and trimethylsilyl) in 3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one makes it unique. This combination of groups provides a balance of reactivity, solubility, and stability, making it a versatile compound for various applications in research and industry.
特性
| 112699-40-8 | |
分子式 |
C17H26O2SSi |
分子量 |
322.5 g/mol |
IUPAC名 |
3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C17H26O2SSi/c1-13-15(11-12-16(13)18)17(19-2,21(3,4)5)20-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3 |
InChIキー |
GRQQLRSZQNTHAO-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


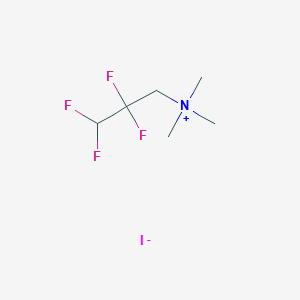
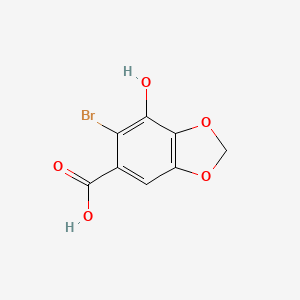
![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)
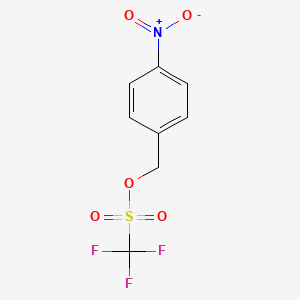
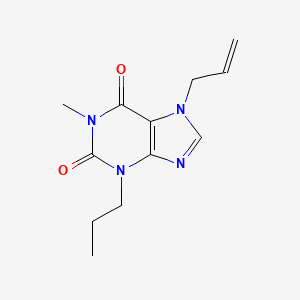

![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
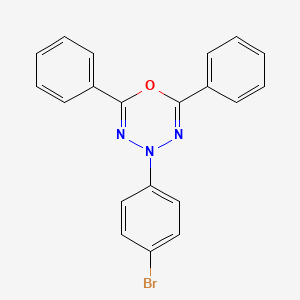
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
